molecular formula C6H6Br2O B12542634 3,4-Bis(bromomethyl)furan CAS No. 146604-80-0

3,4-Bis(bromomethyl)furan

Cat. No.: B12542634
CAS No.: 146604-80-0
M. Wt: 253.92 g/mol
InChI Key: AKUXEIBSBIENPS-UHFFFAOYSA-N
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Description

3,4-Bis(bromomethyl)furan is an organic compound characterized by a furan ring substituted with two bromomethyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Bis(bromomethyl)furan can be synthesized through the bromination of 3,4-dimethylfuran. The reaction typically involves the use of bromine in the presence of a solvent such as carbon tetrachloride (CCl4) under reflux conditions. The bromination process introduces bromine atoms into the methyl groups, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(bromomethyl)furan undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be replaced by various nucleophiles, leading to the formation of different substituted furan derivatives.

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of furan-based aldehydes or carboxylic acids.

    Reduction: Reduction of the bromomethyl groups can yield the corresponding methyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of bromine atoms with iodine.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing bromomethyl groups.

Major Products

    Nucleophilic Substitution: Substituted furans with various functional groups.

    Oxidation: Furan-based aldehydes or carboxylic acids.

    Reduction: 3,4-Dimethylfuran.

Scientific Research Applications

3,4-Bis(bromomethyl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Bis(bromomethyl)furan primarily involves its reactivity towards nucleophiles. The bromomethyl groups are highly reactive, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways depend on the specific derivatives and their applications. For instance, in medicinal chemistry, the derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Bis(chloromethyl)furan: Similar in structure but with chlorine atoms instead of bromine.

    3,4-Bis(iodomethyl)furan: Contains iodine atoms, making it more reactive but less stable than the bromine derivative.

    3,4-Dimethylfuran: The parent compound without halogen substitution.

Uniqueness

3,4-Bis(bromomethyl)furan is unique due to its balance of reactivity and stability. It is more reactive than its chlorinated counterpart but more stable than the iodinated version, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

146604-80-0

Molecular Formula

C6H6Br2O

Molecular Weight

253.92 g/mol

IUPAC Name

3,4-bis(bromomethyl)furan

InChI

InChI=1S/C6H6Br2O/c7-1-5-3-9-4-6(5)2-8/h3-4H,1-2H2

InChI Key

AKUXEIBSBIENPS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CO1)CBr)CBr

Origin of Product

United States

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